4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride
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Overview
Description
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a dual antagonist for serotonin 5-HT3 and dopamine D2 receptors, making it a promising candidate for antiemetic and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide typically involves the following steps:
Methylation: The starting material, 4-amino-5-chloro-2-methoxybenzoic acid, undergoes methylation using dimethyl sulfate.
Chlorination: The methylated product is then chlorinated using N-chloro-succinimide.
Hydrolysis and Acidification: The chlorinated product is subjected to alkaline hydrolysis followed by acidification with hydrochloric acid to yield the intermediate.
Coupling Reaction: The intermediate is then coupled with 6-amino-1,4-dialkylhexahydro-1,4-diazepines under specific conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of cost-effective raw materials and efficient reaction conditions makes the industrial production economically viable .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a dual antagonist for serotonin 5-HT3 and dopamine D2 receptors. It binds to these receptors, inhibiting their activity and thereby modulating the associated biological pathways. This dual antagonistic activity makes it effective in preventing nausea and vomiting, among other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another dopamine D2 receptor antagonist used as an antiemetic.
Ondansetron: A selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Another serotonin 5-HT3 receptor antagonist with similar applications.
Uniqueness
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide is unique due to its dual antagonistic activity on both serotonin 5-HT3 and dopamine D2 receptors. This dual activity provides a broader spectrum of therapeutic effects compared to compounds that target only one receptor type .
Properties
Molecular Formula |
C16H25Cl2N3O3 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O2.ClH.H2O/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H;1H2/t10-,14-;;/m0../s1 |
InChI Key |
CZXMPKPHHWPFSI-UROSVOJDSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.O.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.O.Cl |
Origin of Product |
United States |
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